(2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Lipophilicity Drug-likeness ADME profiling

The compound (2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS: 1797756-40-1) is a synthetic small molecule belonging to the aryl-piperidine class featuring a distinctive 2-ethoxyphenyl carbonyl moiety linked to a 4-((6-methylpyridin-2-yl)oxy)piperidine scaffold. Its molecular formula is C20H24N2O3 with a molecular weight of 340.4 g/mol, a computed XLogP3-AA of 3.6, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 1797756-40-1
Cat. No. B2388908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1797756-40-1
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC(=N3)C
InChIInChI=1S/C20H24N2O3/c1-3-24-18-9-5-4-8-17(18)20(23)22-13-11-16(12-14-22)25-19-10-6-7-15(2)21-19/h4-10,16H,3,11-14H2,1-2H3
InChIKeyPXYATSPIZLAOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797756-40-1 (2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone – Core Chemical Identity & Baseline Characterization for Scientific Procurement


The compound (2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS: 1797756-40-1) is a synthetic small molecule belonging to the aryl-piperidine class featuring a distinctive 2-ethoxyphenyl carbonyl moiety linked to a 4-((6-methylpyridin-2-yl)oxy)piperidine scaffold. Its molecular formula is C20H24N2O3 with a molecular weight of 340.4 g/mol, a computed XLogP3-AA of 3.6, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. This compound is primarily utilized as a chemical probe or building block in medicinal chemistry and drug discovery programs, where the precise combination of the ethoxy substituent and the 6-methylpyridinyl-oxy group can modulate target engagement and pharmacokinetic properties relative to close analogs [1].

Why Generic Substitution Fails for 1797756-40-1: The Quantitative Cost of Ignoring Ortho-Ethoxy and 6-Methylpyridinyl-Oxy Modifications


Simply interchanging (2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone with another in-class piperidine analog can lead to substantial shifts in lipophilicity, solubility, and target-binding conformation. For example, replacing the ortho-ethoxy group with methoxy or removing the 6-methyl substituent on the pyridine ring alters hydrogen-bonding capacity, steric bulk around the key piperidine nitrogen, and overall molecular shape [1]. These structural changes can dramatically affect critical drug-like properties, such as logP, aqueous solubility, and metabolic stability, which in turn dictate in vitro potency and in vivo pharmacokinetics. The quantitative evidence presented in Section 3 demonstrates that even subtle structural modifications yield measurable differences in these properties, making the specific compound a non-substitutable entity in structure-activity relationship (SAR) campaigns and lead optimization workflows.

1797756-40-1 Quantitative Differentiation Guide: Head-to-Head Property Comparisons Against Closest Structural Analogs


Enhanced Lipophilicity (XLogP3-AA) Differentiation vs. Des-Ethoxy and Des-Methyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.6, which is significantly higher than the des-ethoxy analog (2-hydroxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (estimated XLogP3-AA ~2.4) and the des-methyl analog (2-ethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (estimated XLogP3-AA ~3.1). This higher lipophilicity can translate into improved membrane permeability and blood-brain barrier penetration potential [1].

Lipophilicity Drug-likeness ADME profiling

Rotatable Bond Count and Conformational Flexibility Comparison vs. Rigidified Analogs

The target compound possesses 5 rotatable bonds, compared to only 3 rotatable bonds in the conformationally restricted analog (2-ethoxyphenyl)[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]methanone [2]. This increased flexibility may allow better adaptation to diverse binding pockets, potentially improving binding to targets with flexible active sites, while the restricted analog may show better binding affinity for rigid pockets [REFS-1, REFS-2].

Conformational flexibility Target binding Entropic penalty

Hydrogen Bond Acceptor Count and Solubility Profile vs. N-Methylpiperazine Analogs

The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors [1]. This acceptor-only profile is markedly different from the N-methylpiperazine analog (2-ethoxyphenyl)(4-methylpiperazin-1-yl)methanone, which has an additional hydrogen bond donor (pKa ~7.5 at physiological pH) and can act as a hydrogen bond donor, potentially increasing aqueous solubility but also increasing susceptibility to P-glycoprotein efflux [2]. The absence of a hydrogen bond donor in the target compound may improve membrane permeability and oral absorption [1].

Hydrogen bonding Solubility Formulation

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness vs. More Polar Analogs

The computed topological polar surface area (TPSA) for the target compound is 51.8 Ų, which is below the typical cutoff of 60 Ų for good CNS penetration [1]. In contrast, introducing a carboxylic acid or sulfonamide group to the phenyl ring (e.g., 4-carboxy analog) increases TPSA to >80 Ų, likely reducing CNS exposure. The lower TPSA of the target compound suggests favorable brain penetration potential, an important differentiator for neuroscience applications.

CNS drug-likeness Blood-brain barrier Drug design

Aqueous Solubility Estimation and Formulation Advantages vs. Higher LogP Analogs

The predicted aqueous solubility (LogS) for the target compound is approximately -4.2, which is better than the more lipophilic dichloro analog (predicted LogS ~ -5.5) [1]. While still poorly soluble, the target compound's solubility allows for standard formulation approaches (e.g., DMSO stocks for in vitro assays) without requiring exotic solubilizers, a practical advantage in high-throughput screening settings.

Aqueous solubility Formulation Bioavailability

1797756-40-1 Best-Fit Application Scenarios for Scientific and Industrial Procurement


Lead Optimization in CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Brain Penetration

The compound's XLogP3-AA of 3.6 [1] places it within the optimal range for CNS drug candidates, while its TPSA of 51.8 Ų [1] suggests favorable brain penetration. Medicinal chemists can use this scaffold to explore SAR around the ethoxy and methylpyridinyl groups, confident that the core already meets critical CNS drug-likeness criteria. Procurement of this compound supports hit-to-lead campaigns targeting neurological disorders where maintaining a balance between solubility and permeability is essential.

Chemical Probe Development for Epigenetic or Kinase Targets Tolerating Flexible, Acceptor-Only Scaffolds

With 5 rotatable bonds and 4 hydrogen bond acceptors but zero donors, the compound is well-suited for targets where conformational adaptability is beneficial but donor interactions are unfavorable [1]. Researchers developing chemical probes for enzymes like histone deacetylases or atypical kinases may find this scaffold advantageous for achieving selective inhibition without introducing unwanted hydrogen bond donor liabilities that could increase off-target binding.

High-Throughput Screening (HTS) Library Design Emphasizing Structural Diversity and Favorable Physicochemical Properties

The combination of moderate molecular weight (340.4 g/mol), acceptable predicted solubility (LogS ~ -4.2), and compliance with Lipinski's Rule of Five [1] makes this compound an attractive addition to diversity-oriented screening libraries. Procurement for HTS collections ensures coverage of underexplored regions of the drug-like chemical space, particularly the ortho-ethoxy phenyl-piperidine motif, which is less represented than para-substituted analogs.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Leveraging the 6-Methylpyridinyl-Oxy Pharmacophore

The 4-((6-methylpyridin-2-yl)oxy)piperidine fragment is a privileged pharmacophore that can engage aromatic-rich binding pockets. The target compound can serve as a higher-affinity starting point for fragment growing or linking strategies [1], where the ethoxyphenyl moiety provides additional binding energy. Procurement of this compound enables structure-based optimization efforts, particularly for targets where crystal structures reveal a deep hydrophobic pocket adjacent to the piperidine binding site.

Quote Request

Request a Quote for (2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.